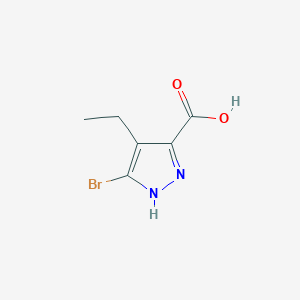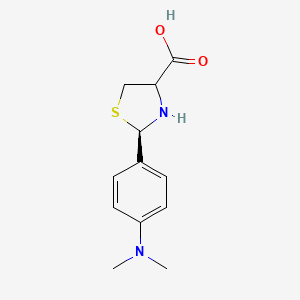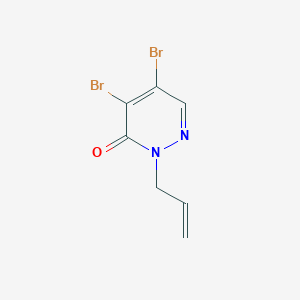
2-Allyl-4,5-dibromopyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Allyl-4,5-dibromopyridazin-3(2H)-one is a heterocyclic organic compound that belongs to the pyridazine family This compound is characterized by the presence of two bromine atoms at the 4 and 5 positions, an allyl group at the 2 position, and a ketone group at the 3 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyl-4,5-dibromopyridazin-3(2H)-one typically involves the bromination of pyridazinone derivatives followed by the introduction of the allyl group. One common method involves the following steps:
Bromination: Pyridazinone is treated with bromine in the presence of a suitable solvent such as acetic acid or chloroform to introduce bromine atoms at the 4 and 5 positions.
Allylation: The dibrominated pyridazinone is then reacted with an allylating agent, such as allyl bromide, in the presence of a base like potassium carbonate to introduce the allyl group at the 2 position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Allyl-4,5-dibromopyridazin-3(2H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the allyl group and the ketone group.
Addition Reactions: The double bond in the allyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate can be used to replace the bromine atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the allyl group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the ketone group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: Oxidation of the allyl group can lead to the formation of epoxides or aldehydes.
Reduction Products: Reduction of the ketone group can result in the formation of alcohols.
Applications De Recherche Scientifique
2-Allyl-4,5-dibromopyridazin-3(2H)-one has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 2-Allyl-4,5-dibromopyridazin-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atoms and the allyl group can influence its binding affinity and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Allyl-4,5-dichloropyridazin-3(2H)-one: Similar structure but with chlorine atoms instead of bromine.
2-Allyl-4,5-difluoropyridazin-3(2H)-one: Similar structure but with fluorine atoms instead of bromine.
2-Allyl-4,5-diiodopyridazin-3(2H)-one: Similar structure but with iodine atoms instead of bromine.
Uniqueness
2-Allyl-4,5-dibromopyridazin-3(2H)-one is unique due to the presence of bromine atoms, which can impart different reactivity and properties compared to its chloro, fluoro, and iodo counterparts. The bromine atoms can influence the compound’s electronic properties, making it suitable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C7H6Br2N2O |
|---|---|
Poids moléculaire |
293.94 g/mol |
Nom IUPAC |
4,5-dibromo-2-prop-2-enylpyridazin-3-one |
InChI |
InChI=1S/C7H6Br2N2O/c1-2-3-11-7(12)6(9)5(8)4-10-11/h2,4H,1,3H2 |
Clé InChI |
KPCQBZKTRRDORQ-UHFFFAOYSA-N |
SMILES canonique |
C=CCN1C(=O)C(=C(C=N1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


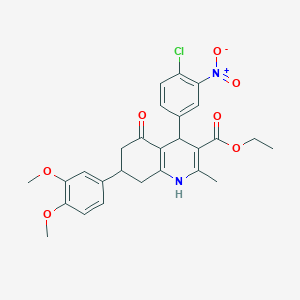
![6-(3-Phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11775118.png)

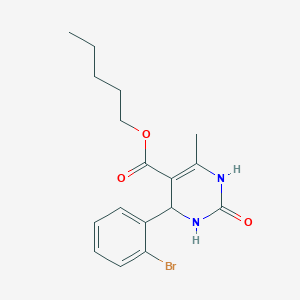
![Benzyl 4-(benzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11775127.png)
![8-Hydroxydibenzo[B,F][1,4]thiazepin-11(10H)-one](/img/structure/B11775133.png)
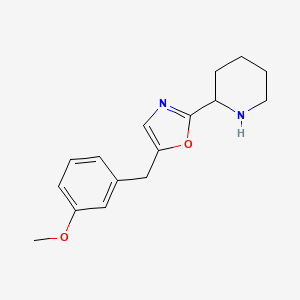
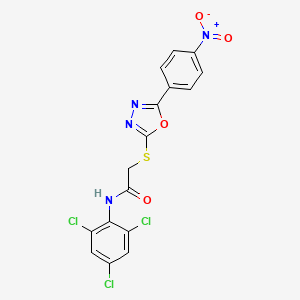
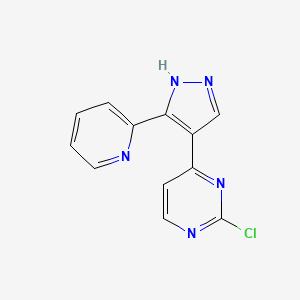
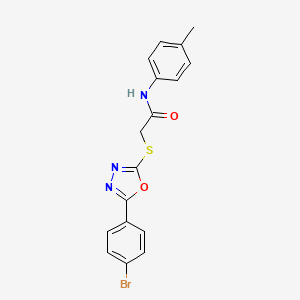
![2-Cyclopropyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B11775172.png)

